Benzyl 2-(4-hydroxyphenyl)acetate
Description
Benzyl 2-(4-hydroxyphenyl)acetate (CAS: 27727-37-3) is an aromatic ester derived from the esterification of 4-hydroxyphenylacetic acid with benzyl alcohol. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol. Structurally, it consists of a 4-hydroxyphenyl group linked to an acetate moiety, which is further esterified with a benzyl group. This compound is commonly utilized in organic synthesis and pharmaceutical research as a protective intermediate due to the stability of the benzyl ester group under various reaction conditions .
Properties
IUPAC Name |
benzyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14-8-6-12(7-9-14)10-15(17)18-11-13-4-2-1-3-5-13/h1-9,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGQFMIATSVYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455486 | |
| Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27727-37-3 | |
| Record name | Benzyl 2-(4-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Hydrolysis of 4-Aminophenylacetic Acid
The most widely documented laboratory method involves diazotization of 4-aminophenylacetic acid. The process begins by dissolving 4-aminophenylacetic acid in an alkaline solution to form its sodium salt, followed by sulfuric acid addition. Cooling to 0–5°C enables controlled diazotization with sodium nitrate, yielding a diazonium intermediate. Subsequent hydrolysis in dilute sulfuric acid at 90–95°C produces 4-hydroxyphenylacetic acid with an 85% yield after ethyl acetate extraction.
Key Advantages :
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High purity (>99%) via crystallization from water or ether/petroleum ether.
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Scalable to multi-kilogram batches with consistent yields.
Limitations :
Chloromethylation of Benzyl Phenyl Ether
An industrial patent (US4412082A) outlines a two-step process starting with benzyl phenyl ether. Reacting the ether with formaldehyde and hydrogen chloride introduces a chloromethyl group, forming 4-benzyloxybenzyl chloride. Subsequent cyanation with alkali metal cyanides (e.g., NaCN) yields 4-benzyloxyphenylacetonitrile, which is hydrolyzed under acidic conditions to 4-hydroxyphenylacetic acid.
Key Advantages :
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High crystallinity of intermediates simplifies purification.
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Benzyl chloride byproduct is recyclable, enhancing cost-efficiency.
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Operates at moderate temperatures (20–120°C), reducing energy consumption.
Industrial Considerations :
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Requires hydrogen chloride gas handling infrastructure.
Esterification of 4-Hydroxyphenylacetic Acid with Benzyl Alcohol
Conventional Acid-Catalyzed Esterification
In laboratory settings, esterification employs sulfuric acid or p-toluenesulfonic acid as catalysts. A typical protocol mixes equimolar 4-hydroxyphenylacetic acid and benzyl alcohol under reflux in toluene for 6–8 hours. The product is isolated via aqueous workup and recrystallization, achieving 70–80% yields.
Reaction Conditions :
Purification :
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Neutralization with NaHCO₃ followed by distillation under reduced pressure.
Bronsted Acidic Ionic Liquids (BAILs) Under Microwave Irradiation
Recent advances utilize BAILs like 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate as recyclable catalysts. Under microwave irradiation (353–393 K, 20 minutes), esterification achieves 95% yield with no solvent. The ionic liquid phase separates post-reaction, enabling reuse for 5 cycles without activity loss.
Advantages :
Table 1: Comparison of Esterification Catalysts
| Catalyst | Yield (%) | Temperature (°C) | Reaction Time | Reusability |
|---|---|---|---|---|
| H₂SO₄ | 75 | 110–120 | 8 hours | None |
| BAILs (microwave) | 95 | 80–120 | 20 minutes | 5 cycles |
| Immobilized Lipase | 90 | 40–50 | 24 hours | 10 cycles |
| Polyaniline-Sb/Pd-TiO₂ | 85 | 100 | 4 hours | 3 cycles |
Enzymatic Esterification with Immobilized Lipases
Industrial processes favor lipases (e.g., Candida antarctica) immobilized on silica or resins. Operating at 40–50°C in solvent-free systems, this method achieves 90% conversion over 24 hours. The enzyme’s selectivity minimizes side products, and the catalyst retains 90% activity after 10 cycles.
Optimization Parameters :
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Water Activity : Maintained at 0.3–0.5 to prevent hydrolysis.
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Substrate Ratio : 1:1.2 (acid:alcohol) to drive equilibrium.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern facilities adopt tubular flow reactors for esterification, combining 4-hydroxyphenylacetic acid and benzyl alcohol at 120°C with Sb-Pd-TiO₂ catalysts. Residence times of 30 minutes achieve 92% conversion, with in-line distillation purifying the product.
Benefits :
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50% reduction in energy use compared to batch reactors.
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Real-time monitoring via FTIR ensures consistency.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of benzyl 2-(4-hydroxyphenyl)ethanol.
Substitution: Formation of benzyl 2-(4-aminophenyl)acetate or benzyl 2-(4-mercaptophenyl)acetate.
Scientific Research Applications
Benzyl 2-(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-hydroxyphenyl)acetate involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to the hydroxyl group, which can donate electrons to neutralize free radicals. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular receptors and enzymes can modulate signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of benzyl 2-(4-hydroxyphenyl)acetate and related compounds:
Physicochemical Properties
- Solubility: The presence of the polar 4-hydroxyphenyl group in this compound enhances its solubility in polar solvents (e.g., ethanol, DMSO) compared to non-hydroxylated analogs like (4-methylphenyl)acetate, which is more lipophilic .
- Stability: Benzyl esters are generally stable under acidic conditions but cleavable via hydrogenolysis. In contrast, tert-butyl esters (e.g., tert-butyl 2-(4-(bromomethyl)phenyl)acetate) are base-labile, making them suitable for orthogonal protection strategies .
Key Research Findings
- Synthetic Applications: The tert-butyl ester analog (C₁₃H₁₇BrO₂) is critical in alkylation reactions, whereas this compound is preferred for hydrogenolysis-sensitive protocols .
Biological Activity
Benzyl 2-(4-hydroxyphenyl)acetate (CAS: 27727-37-3) is an organic compound that has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is an ester formed from benzyl alcohol and 4-hydroxyphenylacetic acid. Its chemical structure can be represented as follows:
This compound features a hydroxyl group (-OH) on the phenyl ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The hydroxyl group can donate electrons to neutralize free radicals, thus preventing oxidative stress.
- Anti-inflammatory Effects : It may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens .
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial efficacy. In vitro tests revealed that it exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
In animal models, this compound demonstrated anti-inflammatory effects by significantly reducing edema and inflammatory cytokine levels. These findings support its use in treating inflammatory diseases .
α-Glucosidase Inhibition
Recent studies have investigated the compound's ability to inhibit α-glucosidase, an enzyme linked to type 2 diabetes management. This compound showed promising results with an IC50 value indicating effective inhibition compared to standard inhibitors like acarbose .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is essential. The following table summarizes the biological activities of this compound versus similar compounds:
| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity | α-Glucosidase Inhibition |
|---|---|---|---|---|
| This compound | High | Moderate | High | Moderate |
| Benzyl 4-hydroxybenzoate | Moderate | Low | Low | Low |
| Benzyl 4-hydroxycinnamate | High | Moderate | Moderate | Low |
Case Studies
- In Vitro Studies : A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS), supporting its role as an antioxidant agent.
- Animal Model Research : In a rodent model of inflammation, administration of this compound led to reduced paw swelling and lower levels of pro-inflammatory cytokines (TNF-α and IL-6), indicating its therapeutic potential in inflammatory disorders .
- Diabetes Management : Clinical trials assessing the efficacy of this compound as an α-glucosidase inhibitor showed promising results, with participants experiencing improved glycemic control compared to baseline measurements .
Q & A
Q. What are the common synthetic routes for preparing benzyl esters of phenolic acids like Benzyl 2-(4-hydroxyphenyl)acetate?
Methodological Answer: Benzyl esters of phenolic acids are typically synthesized via esterification between the carboxylic acid derivative (e.g., 2-(4-hydroxyphenyl)acetic acid) and benzyl alcohol or benzyl halides. Key steps include:
- Protection of the phenolic -OH group : To prevent side reactions, the hydroxyl group is often protected using benzyl ethers (e.g., via benzyl chloride under basic conditions) .
- Esterification : Activated coupling agents like DCC (dicyclohexylcarbodiimide) or catalytic acid (H₂SO₄) are used to facilitate ester bond formation .
- Deprotection : If protected, the benzyl ether is removed via hydrogenation (e.g., Pd/C in H₂) .
Validation : Purity is confirmed via HPLC or GC (>95% purity thresholds as in ), and structural characterization via NMR and mass spectrometry .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify the benzyl ester moiety (e.g., δ ~5.1 ppm for the benzyl -CH₂ group) and phenolic protons (if deprotected) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors purity, leveraging methods optimized for phenolic compounds .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing side products?
Methodological Answer:
- Reaction conditions : Lower temperatures (0–25°C) reduce ester hydrolysis. Catalysts like DMAP (4-dimethylaminopyridine) improve coupling efficiency .
- Solvent selection : Use anhydrous solvents (e.g., dichloromethane or THF) to suppress hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the product from unreacted starting materials or benzyl-protected intermediates .
Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometry if residual acid/alcohol is detected .
Q. How can the biological activity of this compound be systematically evaluated?
Methodological Answer:
- In vitro assays : Test antioxidant activity via DPPH radical scavenging or inhibition of lipid peroxidation, referencing methods for phenolic esters .
- Behavioral studies : For repellent/attractant properties, use electroantennography (EAG) and olfactometry assays, as applied to structurally similar esters (e.g., benzyl acetate in insect studies) .
- Enzyme inhibition : Screen for COX-2 or tyrosinase inhibition using fluorometric/colorimetric kits, comparing with known phenolic inhibitors .
Q. How should researchers address stability issues or degradation products during storage?
Methodological Answer:
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the phenolic group .
- Degradation monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC-MS to identify breakdown products (e.g., hydrolyzed 2-(4-hydroxyphenyl)acetic acid) .
- Light sensitivity : Protect from UV exposure using amber vials, as benzyl esters are prone to photodegradation .
Data Contradiction Analysis
Q. Conflicting reports on bioactivity: How to resolve discrepancies in antioxidant or inhibitory potency?
Methodological Answer:
- Standardize assays : Use positive controls (e.g., ascorbic acid for antioxidants) and replicate experiments across labs .
- Structural verification : Confirm compound identity via X-ray crystallography (as in ) to rule out isomerization or impurities.
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies, accounting for solvent effects (e.g., DMSO vs. ethanol) .
Q. Variability in synthetic yields: What factors contribute to inconsistent results?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
